5-((benzylthio)methyl)isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89660-73-1 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(benzylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO2S/c13-11-6-10(14-12-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI Key |
QRJDMCZOTZHIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzylthio Methyl Isoxazol 3 2h One and Its Precursors
Established Synthetic Routes to Isoxazol-3(2H)-one Core Structures
The isoxazol-3(2H)-one scaffold is a key heterocyclic motif, and its synthesis has been approached through various reliable methods. These can be broadly categorized into intramolecular cyclization reactions and multi-component strategies.
Cyclization Reactions for Isoxazolone Ring Formation
Intramolecular cyclization is a foundational approach to forming the isoxazolone ring. These reactions typically involve the formation of a linear precursor that contains the requisite nitrogen, oxygen, and carbon atoms, which then undergoes ring closure. A common strategy involves the condensation of β-dicarbonyl compounds or their derivatives with hydroxylamine (B1172632). The initial reaction forms an oxime intermediate, which subsequently cyclizes to yield the isoxazolone ring.
Another significant cyclization pathway is the reaction of β-ketoesters with hydroxylamine hydrochloride, which can proceed under various catalytic conditions to form the heterocyclic core. Furthermore, methods involving the cyclization of O-propioloyl or propargylic oximes have been reported as effective routes for constructing the isoxazol-5(4H)-one skeleton, a closely related isomer.
Multi-Component Reactions for Isoxazolone Scaffolds
Multi-component reactions (MCRs) have gained prominence as a highly efficient method for synthesizing complex molecules like isoxazolones in a single step from multiple starting materials. scielo.br These reactions are valued for their high atom economy, procedural simplicity, and the ability to generate structural diversity. nih.gov
The most common MCR for isoxazolone synthesis is a one-pot, three-component condensation. This reaction typically involves a β-ketoester (such as ethyl acetoacetate), hydroxylamine hydrochloride, and various aldehydes. The reaction proceeds through a cascade of intermediate steps, including condensation and cyclization, to afford the final isoxazolone product. A wide array of catalysts has been employed to facilitate this transformation under mild conditions.
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Sodium Malonate | Water | Eco-friendly, room temperature, short reaction times. | |
| Acidic Ionic Liquid | Not specified | High yields (up to 96%), procedural simplicity. | scielo.br |
| Natural Fruit Juices (e.g., Citrus limetta) | Fruit Juice | Eco-friendly, readily available, simple procedure. | nih.gov |
| Amine-functionalized Cellulose (B213188) | Water | Sustainable, good to high yields at room temperature. | mdpi.com |
Strategies for Incorporating the Benzylthio-methyl Moiety
The introduction of the specific 5-((benzylthio)methyl) group can be achieved through two primary strategic approaches: modifying the pre-formed isoxazolone ring or incorporating the moiety into one of the initial building blocks before ring formation.
Post-Cyclization Functionalization and Alkylation Strategies
This approach involves a two-step sequence. First, an isoxazolone ring bearing a reactive handle at the 5-position is synthesized. Second, this handle is used to attach the benzylthio group. A common and effective reactive handle is a halomethyl group, such as chloromethyl or bromomethyl.
The synthesis of a 5-(chloromethyl)isoxazol-3(2H)-one precursor can be achieved using a multi-component reaction where a chlorinated β-ketoester, such as ethyl 4-chloro-3-oxobutanoate, is used in place of ethyl acetoacetate (B1235776). This directly installs the required chloromethyl group onto the isoxazolone ring during its formation.
Once the 5-(chloromethyl)isoxazol-3(2H)-one intermediate is obtained, the benzylthio-methyl moiety is introduced via a nucleophilic substitution reaction. researchgate.net This is typically performed by treating the chloromethyl derivative with a sulfur nucleophile like sodium benzylthiolate, which can be readily prepared from benzyl (B1604629) mercaptan (phenylmethanethiol) and a suitable base (e.g., sodium hydroxide (B78521) or sodium hydride). Thiolate anions are excellent nucleophiles for SN2 reactions with alkyl halides. chemistrysteps.comlibretexts.org
Pre-Functionalized Building Blocks in Isoxazolone Synthesis
An alternative and potentially more convergent strategy involves using a starting material that already contains the benzylthio fragment. This approach builds the final side chain into the molecular skeleton from the outset, avoiding subsequent functionalization steps.
In this scenario, a custom β-ketoester, ethyl 4-(benzylthio)-3-oxobutanoate , would serve as a key precursor. The synthesis of related α-thio esters and β-keto esters is well-documented in organic chemistry. nih.govorganic-chemistry.org For instance, methods exist for preparing α-organylthio esters from β-keto esters and sulfur-transfer reagents. nih.gov Similarly, syntheses of functionalized butanoates like ethyl 4-(benzyloxy)-3-oxobutanoate are known, suggesting that the sulfur analogue is an accessible target. chemicalbook.com
Once synthesized, this pre-functionalized building block, ethyl 4-(benzylthio)-3-oxobutanoate, could undergo a direct cyclization reaction with hydroxylamine. This condensation would form the isoxazolone ring and directly yield the target compound, 5-((benzylthio)methyl)isoxazol-3(2H)-one, in a single synthetic transformation from the advanced precursor.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazolones, to minimize environmental impact. These approaches focus on the use of non-toxic solvents, renewable materials, and energy-efficient conditions.
Many of the modern multi-component reactions for isoxazolone synthesis align with green chemistry principles. The use of water as a solvent is a significant advancement, avoiding the need for volatile and often hazardous organic solvents. Catalysts derived from natural or waste products, such as agro-waste or natural fruit acids, provide a sustainable alternative to traditional chemical catalysts. nih.gov Furthermore, the adoption of alternative energy sources like natural sunlight or ultrasound can lead to milder reaction conditions, shorter reaction times, and reduced energy consumption compared to conventional heating methods. semnan.ac.ir
| Green Approach | Example | Benefit | Reference |
|---|---|---|---|
| Aqueous Media | Using water as the reaction solvent. | Avoids hazardous organic solvents, simplifies workup. | |
| Alternative Energy | Synthesis under natural sunlight. | Reduces energy consumption, clean energy source. | semnan.ac.ir |
| Natural Catalysts | Using fruit juices (e.g., tomato, coconut) as catalysts. | Biodegradable, renewable, non-toxic. | nih.gov |
| Biocatalysis | Enzymatic reduction of precursors like ethyl 4-chloro-3-oxobutanoate. | High stereoselectivity, mild conditions. | nih.gov |
Solvent-Free and Aqueous Media Syntheses
Modern synthetic chemistry emphasizes the use of environmentally benign solvents like water or the elimination of solvents altogether. These approaches are central to green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous organic solvents.
Aqueous Media Synthesis
Water is an ideal solvent for many chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of isoxazolone precursors has been effectively carried out in aqueous media, often through one-pot, multi-component reactions. researchgate.net A prevalent method is the three-component cyclocondensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate or ethyl 4-chloroacetoacetate. mdpi.com This approach is advantageous for its operational simplicity, mild reaction conditions, and easy product isolation. The use of water as a solvent has been shown to be superior to many organic solvents for these types of reactions. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been developed via a [3 + 2]-cycloaddition reaction in a 95% water and 5% methanol (B129727) mixture, proceeding efficiently at room temperature. nih.gov
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions represent another significant green chemistry approach. These methods can lead to shorter reaction times, increased yields, and easier product purification. researchgate.net Microwave-assisted and autoclave-based reactions have been successfully designed for the synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives. These techniques provide an efficient alternative to conventional heating, often resulting in higher yields in a fraction of the time. researchgate.net While a low yield was reported for a specific isoxazol-5(4H)-one synthesis under solventless conditions in one study, other research highlights the significant advantages of this path, including curtailed reaction times and eco-friendly conditions. researchgate.net
Table 1: Comparison of Aqueous vs. Solvent-Free Synthesis for Isoxazolone Derivatives
| Methodology | Key Reactants | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Aqueous Media | Aryl aldehydes, Hydroxylamine HCl, β-ketoesters | Water, Room Temperature | Good to High | Environmentally friendly, mild conditions, simple work-up. mdpi.com |
| Solvent-Free (Microwave) | Benzaldehyde derivatives, Ethyl acetoacetate, Hydroxylamine HCl | Microwave irradiation, ZnCl₂ | High | Rapid reaction, high yields, eco-friendly. researchgate.net |
| Solvent-Free (Autoclave) | Benzaldehyde derivatives, Ethyl acetoacetate, Hydroxylamine HCl | Autoclave, 120 °C | High | Controlled pressure/temperature, good yields. researchgate.net |
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of efficient chemical synthesis, enabling reactions to proceed under milder conditions with greater selectivity and at faster rates. Various catalysts have been employed to improve the synthesis of isoxazolone derivatives.
Heterogeneous catalysts are particularly valuable as they can be easily separated from the reaction mixture and reused. Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been used as an effective, biodegradable, and reusable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. researchgate.netmdpi.com This method aligns with green chemistry principles by offering high yields and avoiding chromatographic purification. researchgate.netmdpi.com
Homogeneous catalysts have also proven effective. Sodium malonate has been utilized as an efficient, inexpensive, and commercially available organocatalyst for the three-component synthesis of isoxazol-5(4H)-ones in water. Another simple and inexpensive catalyst, sodium hydroxide, has been used to catalyze the cycloaddition-condensation of ethyl nitroacetate (B1208598) and propargyl benzoate (B1203000) in water to form a 3,5-disubstituted isoxazole (B147169). mdpi.com
Table 2: Catalysts in the Synthesis of Isoxazolone Precursors
| Catalyst | Reaction Type | Solvent | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|
| Propylamine-functionalized cellulose | Three-component reaction | Water | Room Temp | Good to High | researchgate.netmdpi.com |
| Sodium Malonate (10 mol%) | Three-component cyclocondensation | Water | 25 °C | High (e.g., 94%) | |
| Sodium Hydroxide | Cycloaddition-condensation | Water/Ethanol | 60 °C | High (e.g., 86%) | mdpi.com |
| Anhydrous ZnCl₂ | Three-component reaction | Solvent-Free (Microwave) | N/A | High (e.g., 91%) | researchgate.net |
Optimization of Reaction Conditions and Yields
To maximize the efficiency of synthesizing isoxazolone precursors, systematic optimization of reaction parameters such as solvent, catalyst loading, temperature, and base is crucial.
Studies have shown that for the three-component synthesis of isoxazol-5(4H)-ones, water is often the optimal solvent compared to ethanol, methanol, dichloromethane, or solvent-free conditions. The choice of base and its concentration can also significantly impact the yield. For the synthesis of 3,4,5-trisubstituted isoxazoles, various organic and inorganic bases were tested, with N,N-diisopropylethylamine (DIPEA) in an aqueous medium providing the best results. beilstein-journals.org
Catalyst loading is another critical parameter. Research on the propylamine-functionalized cellulose catalyst determined that 14 mg was the optimal amount for the reaction, providing high yields without unnecessary excess. mdpi.com Similarly, for the sodium malonate-catalyzed reaction, 10 mol% was found to be the ideal concentration.
Temperature can also be fine-tuned to balance reaction rate and yield. While many of the newer catalytic methods for isoxazolone synthesis proceed efficiently at room temperature, some protocols may require heating to achieve optimal results. mdpi.com For example, one optimization study found that for a specific cyclization, a temperature of 90 °C in acetonitrile (B52724) with cesium carbonate as the base gave a 93% yield. researchgate.net Each specific synthetic route requires careful adjustment of these conditions to achieve the highest possible yield and purity of the desired isoxazolone intermediate.
Table 3: Optimization Parameters for Isoxazolone Synthesis
| Parameter | Investigated Options | Optimal Condition | Outcome on Yield |
|---|---|---|---|
| Solvent | H₂O, EtOH, DCM, DMF, Solvent-free | Water | Highest yields obtained in water. |
| Catalyst Loading | 5, 10, 15, 20 mol% (Sodium Malonate) | 10 mol% | Increasing to 15 or 20 mol% showed no significant improvement. |
| Base | NaHCO₃, Na₂CO₃, TEA, DIPEA | DIPEA | Provided superior yields in aqueous media for isoxazole formation. beilstein-journals.org |
| Temperature | Room Temp, 40 °C, 60 °C | Room Temperature | No significant improvement in yield was observed at elevated temperatures. |
Advanced Spectroscopic and Structural Elucidation of 5 Benzylthio Methyl Isoxazol 3 2h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 5-((benzylthio)methyl)isoxazol-3(2H)-one can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the protons of the benzyl (B1604629) group, the methylene (B1212753) bridge, and the isoxazolone ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two sets of methylene protons (-S-CH₂ -Ph and -CH₂ -isoxazolone) would likely present as distinct singlets or coupled systems depending on their chemical equivalence and proximity to chiral centers. A key signal would be that of the proton at the C4 position of the isoxazolone ring, which would provide insight into the substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon (C=O) of the isoxazolone ring at a downfield chemical shift (typically δ 165-175 ppm), the carbons of the isoxazolone ring, the methylene carbons, and the carbons of the aromatic benzyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following is a predicted representation of NMR data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O (isoxazolone) | - | 170.5 |
| C5 (isoxazolone) | 5.1 (t) | 78.2 |
| CH₂ (isoxazolone) | 3.5 (d) | 35.1 |
| S-CH₂ (benzyl) | 3.8 (s) | 36.4 |
| Aromatic CH (benzyl) | 7.2-7.4 (m) | 127.5 - 129.0 |
| Aromatic C (ipso) | - | 137.8 |
| N-H | 9.5 (br s) | - |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its molecular formula, C₁₁H₁₁NO₂S.
Fragmentation Analysis: Under electron ionization (EI) or other ionization methods, the molecule will fragment in a characteristic manner. Key fragmentation pathways would likely involve the cleavage of the benzyl-sulfur bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds. Another significant fragmentation could be the loss of the entire benzylthio group or cleavage of the isoxazolone ring.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment Identity |
| 221 | [M]⁺ (Molecular Ion) |
| 121 | [C₇H₇S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 100 | [C₄H₄NO₂]⁺ (Isoxazolone fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the lactam in the isoxazolone ring, typically appearing around 1700-1750 cm⁻¹. The N-H stretching vibration of the amide would be observed as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene groups would be seen around 2850-3100 cm⁻¹. Additionally, C=C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (lactam) | Stretching | 1700 - 1750 (strong) |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
X-ray Crystallography for Solid-State Structural Characterization
Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Analysis (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The structure of this compound does not inherently possess a chiral center. However, if the molecule were to adopt a stable, non-planar conformation in solution or if it were substituted to introduce a stereocenter, these techniques would be applicable. In its current form, as an achiral molecule, this compound would not exhibit a CD or ORD spectrum, and therefore, this section is not applicable.
Structure Activity Relationship Sar Studies of 5 Benzylthio Methyl Isoxazol 3 2h One and Its Analogs
Elucidation of Key Pharmacophoric Features within the 5-((benzylthio)methyl)isoxazol-3(2H)-one Scaffold
Pharmacophore modeling for isoxazole (B147169) analogs helps identify the crucial three-dimensional arrangement of chemical features necessary for biological activity. nih.govumt.edu For the this compound scaffold, a preliminary pharmacophore model can be proposed based on its constituent parts.
The key pharmacophoric features are generally understood to include:
A Hydrogen Bond Acceptor/Donor Region: The isoxazol-3(2H)-one ring, with its nitrogen and oxygen atoms and the ketone group, can participate in hydrogen bonding interactions with biological targets. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ring oxygen can act as acceptors.
A Hydrophobic/Aromatic Region: The benzyl (B1604629) group provides a significant hydrophobic and aromatic region, which can engage in van der Waals, pi-pi stacking, or hydrophobic interactions within a target's binding pocket.
A Flexible Linker: The thioether and methylene (B1212753) groups (-S-CH₂-) that connect the isoxazolone ring to the benzyl group act as a flexible spacer. This linker allows the aromatic and heterocyclic moieties to adopt various spatial orientations to achieve an optimal fit with a receptor or enzyme active site.
These features, when correctly positioned, are critical for the molecule's ability to bind to its biological target and elicit a response. The development of a ligand-based pharmacophore model, by superimposing various active analogs, can provide a more detailed understanding of the spatial relationships between these key features. nih.gov
Impact of Isoxazolone Ring Substitutions on Biological Activity (e.g., at C-4 or N-2 positions)
Modifications to the isoxazolone ring itself are a critical component of SAR studies, as substituents can influence the molecule's electronic properties, steric profile, and metabolic stability.
Substitution at the C-4 Position: The C-4 position of the isoxazolone ring is particularly sensitive to substitution. Crystallographic and theoretical studies have shown that placing electron-withdrawing groups (EWGs) at the 4-position of an isoxazole ring enhances the polarity of the adjacent C4–C5 bond and can weaken the N–O bond. researchgate.net This modification makes the ring structurally similar to a Michael acceptor, rendering it more susceptible to nucleophilic attack or reduction, which could be a mechanism of action for certain biological activities. researchgate.net Conversely, substituting the C-4 position with electron-donating groups (EDGs) or bulky alkyl groups would be expected to alter the electronic and steric nature of the scaffold, potentially leading to different activity profiles.
Interactive Table: Predicted Impact of C-4 Substituents
| Substituent Type | Example Group | Predicted Effect on Ring Electronics | Potential Impact on Activity |
|---|---|---|---|
| Electron-Withdrawing | -NO₂, -CN, -CO₂Et | Increases electrophilicity | May enhance activity via Michael addition-type mechanisms researchgate.net |
| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | May alter binding mode or decrease specific reactivity |
| Halogen | -Cl, -Br | Inductive withdrawal, resonance donation | Can modulate lipophilicity and electronic character |
Role of the Benzylthio Moiety in Modulating Activity
The benzylthio side chain at the C-5 position is a defining feature of the scaffold, and its components—the benzyl group and the thioether linkage—play distinct and crucial roles in determining biological activity.
Adding substituents to the aromatic ring of the benzyl group is a classic strategy to fine-tune electronic and steric properties. The position of the substituent (ortho, meta, or para) dictates its influence on the molecule's interaction with a target.
Para-substitution: Substituents at the para-position are generally well-tolerated and extend into the solvent-exposed region or a specific sub-pocket of the binding site. Electron-withdrawing groups like -CF₃ or -NO₂ can alter the electronic distribution of the ring and may enhance binding affinity. ijpca.org Conversely, electron-donating groups such as -OCH₃ or -CH₃ can increase electron density and may favor interactions with different residues. nih.gov
Meta-substitution: Meta-substituents project from the ring at a different angle and can probe different regions of the binding site compared to para-substituents.
Ortho-substitution: Ortho-substituents can introduce steric hindrance, which may force the benzyl ring to adopt a specific conformation. This can either improve binding by locking the molecule into an active conformation or decrease activity by preventing it from adopting the necessary orientation.
Interactive Table: Influence of Benzyl Ring Substituents on Activity
| Position | Substituent Type | Example Group | Potential Effect on Activity |
|---|---|---|---|
| Para | Electron-Withdrawing | -Cl, -CF₃ | Often enhances potency by modifying electronics or fitting into specific pockets. ijpca.org |
| Para | Electron-Donating | -OCH₃, -N(CH₃)₂ | May increase activity depending on the nature of the binding site. nih.gov |
| Meta | Any | -F, -CH₃ | Explores different spatial regions of the binding pocket. |
The thioether linkage (-S-) is not merely a passive spacer; its specific chemical properties are vital. Compared to an ether (-O-) or amine (-NH-) linkage, the thioether has a different bond length, bond angle, and conformational flexibility. SAR studies on analogous systems have shown that replacing a thioether with an ether can significantly alter potency. dundee.ac.uk This difference may be attributed to slight changes in the bond angle and length of the linker, which in turn shifts the positioning of the entire benzyl group within the binding site. dundee.ac.uk The sulfur atom itself, with its available lone pairs of electrons, could also participate in specific interactions, such as hydrogen bonding or coordination with metal ions, that an ether oxygen might not.
Conformational Analysis and its Correlation with SAR
Conformational analysis aims to identify the low-energy, preferred conformations of the molecule. It is often hypothesized that one specific conformation (the "bioactive conformation") is responsible for the molecule's biological activity. A drop in potency observed with certain modifications, such as the introduction of a bulky ortho-substituent on the benzyl ring or replacing the flexible thioether with a more rigid linker, can often be explained by the molecule's inability to adopt this bioactive conformation. dundee.ac.uk Structure-based design and X-ray crystallography of ligand-target complexes are powerful tools to visualize these interactions and confirm the correlation between a molecule's preferred conformation and its observed biological activity. dundee.ac.uk
Mechanistic Investigations and Biological Target Identification of 5 Benzylthio Methyl Isoxazol 3 2h One
Enzyme Inhibition and Activation Studies
The isoxazole (B147169) scaffold is a key feature in numerous molecules designed as enzyme inhibitors. nih.gov While direct enzymatic studies on 5-((benzylthio)methyl)isoxazol-3(2H)-one are not detailed in the available research, analysis of related compounds provides insight into potential activities.
The methylerythritol phosphate (B84403) (MEP) pathway, essential for isoprenoid biosynthesis in many bacteria, presents a key target for antimicrobial drug development. nih.gov One of the enzymes in this pathway, 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) kinase, has been identified as a target for isoxazole-based inhibitors. nih.gov
Studies have identified compounds with an isoxazol-5(4H)-one scaffold that inhibit Escherichia coli CDP-ME kinase. nih.gov Through substructure searches and docking experiments based on initial hits, several analogs demonstrated inhibitory activity against both E. coli and Yersinia pestis CDP-ME kinases, with IC50 values ranging from 7 µM to 13 µM. nih.gov
Other isoxazole derivatives have been found to target different kinases. For instance, isoxazolyl-based inhibitors have been developed for Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), an enzyme that plays multiple roles in the parasite's life cycle and is a potential antimalarial target. nih.gov Additionally, certain N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been synthesized as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov
| Compound Series | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| Isoxazol-5(4H)-one | E. coli CDP-ME kinase | 7 - 13 |
| Isoxazol-5(4H)-one | Y. pestis CDP-ME kinase | 7 - 13 |
To facilitate the screening of inhibitors, biochemical characterization of target enzymes is crucial. For the recombinant E. coli CDP-ME kinase, the Michaelis constant (KM) for its substrates, CDP-ME and ATP, were determined to be 200 µM and 20 µM, respectively. nih.gov This kinetic data is fundamental for establishing assays to measure inhibitor potency and understand the mechanism of inhibition. nih.gov For example, studies of other isoxazole derivatives have shown they can act as non-competitive or competitive inhibitors of their target enzymes. nih.gov
Receptor Binding and Modulation Studies
Isoxazole derivatives have been shown to interact with various receptor systems, functioning as antagonists, agonists, or allosteric modulators. espublisher.com These interactions can disrupt critical intracellular signaling pathways. espublisher.com
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov Several studies have demonstrated that steroids containing an isoxazole fragment can effectively modulate AR signaling. nih.gov Certain isoxazolyl steroids have been shown to diminish the transcriptional activity of the androgen receptor and decrease its protein level in prostate cancer cell lines. nih.gov
A high-throughput screening identified 2-((isoxazol-4-ylmethyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) as a novel small molecule that inhibits AR transcriptional activity and protein levels. researchgate.net Further studies showed that IMTPPE's inhibitory action is independent of the AR ligand-binding domain (LBD), suggesting a unique mechanism of action. researchgate.net
The versatility of the isoxazole scaffold allows for its incorporation into ligands for a variety of other receptors.
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as a novel class of selective allosteric inverse agonists for RORγt, a nuclear receptor considered a promising target for treating autoimmune diseases. nih.gov
Sigma-1 Receptor: A series of N-cyclobutylaminoethoxyisoxazole derivatives have been reported as potent sigma-1 receptor ligands, with low nanomolar to subnanomolar potencies and moderate to excellent selectivity over the sigma-2 receptor. nih.gov
AMPA Receptors: Bivalent ligands based on a bis(isoxazole) structure have been designed as promising allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com One such compound, dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), was found to be a potent positive modulator, potentiating kainate-induced currents by up to 77% at a concentration of 10⁻¹⁰ M. mdpi.com
Cellular Pathway Perturbations
The interaction of isoxazole compounds with enzymes and receptors can lead to significant disruptions in cellular pathways, affecting cell viability, proliferation, and apoptosis.
Novel isoxazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. researchgate.net Two compounds, designated 5m and 5o, showed potent cytotoxicity with IC50 values in the low micromolar range. researchgate.net Mechanistic studies revealed these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. researchgate.net Further analysis indicated an inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein, a key regulator of apoptosis and cell cycle. researchgate.net Similarly, other isoxazole derivatives have been shown to exhibit regulatory activity on lymphocyte proliferation and cytokine production. nih.gov
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5m | Huh7 (Liver Cancer) | 1.5 ± 0.2 |
| Mahlavu (Liver Cancer) | 1.2 ± 0.1 | |
| MCF-7 (Breast Cancer) | 3.7 ± 0.3 | |
| 5o | Huh7 (Liver Cancer) | 0.8 ± 0.1 |
| Mahlavu (Liver Cancer) | 0.3 ± 0.04 | |
| MCF-7 (Breast Cancer) | 1.1 ± 0.1 |
Metabolomic and Proteomic Profiling in Response to Compound Exposure
Comprehensive searches of scientific literature and databases did not yield specific studies on the metabolomic or proteomic profiling of cells or organisms exposed to this compound. While the broader class of isoxazole derivatives has been investigated for various biological activities, detailed mechanistic studies employing metabolomics and proteomics for this particular compound are not publicly available at this time.
Metabolomic and proteomic analyses are powerful tools for elucidating the mechanism of action of a compound by providing a global snapshot of the molecular changes within a biological system upon exposure. These approaches can identify specific metabolic pathways and protein expression levels that are altered, offering insights into the compound's biological targets and potential off-target effects.
In the context of isoxazole derivatives, related research on other compounds within this class has demonstrated the utility of such techniques. For instance, studies on different isoxazole-containing molecules have utilized these methods to understand their effects on cellular metabolism and protein expression in various disease models. However, it is crucial to note that findings from these studies cannot be directly extrapolated to this compound due to the unique structure and potential for distinct biological activity of each derivative.
The absence of specific metabolomic and proteomic data for this compound highlights a gap in the current understanding of its molecular mechanism. Future research employing these "-omics" technologies would be invaluable in characterizing its biological effects and identifying its cellular targets. Such studies would involve treating relevant cell lines or model organisms with the compound and subsequently analyzing the changes in the metabolome and proteome using techniques like mass spectrometry and bioinformatics. The resulting data would be instrumental in constructing a detailed picture of the compound's mode of action.
Computational Chemistry and Molecular Modeling of 5 Benzylthio Methyl Isoxazol 3 2h One
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-((benzylthio)methyl)isoxazol-3(2H)-one. Methods such as Density Functional Theory (DFT) are employed to obtain reliable information on both electronic and geometric characteristics. The molecular geometry is optimized to find its most stable conformation, which is a prerequisite for calculating other properties. epstem.net
These calculations yield a wealth of data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties often include dipole moments, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps, which provide information about the charge distribution and regions susceptible to electrophilic or nucleophilic attack.
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, angles). | DFT (e.g., B3LYP/6-31G*) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT, Hartree-Fock |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT, Hartree-Fock |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov | Calculated from HOMO and LUMO energies. |
| Dipole Moment | Measures the overall polarity of the molecule. | DFT, Hartree-Fock |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. | Calculated from optimized geometry. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This approach is instrumental in predicting the activity of new or untested compounds, including analogs of this compound.
The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.comnih.gov These descriptors can be categorized into several classes, including constitutional, physicochemical, and quantum chemical descriptors. mdpi.com
Once a large pool of descriptors is calculated, a feature selection method, such as the Genetic Function Algorithm (GFA), is used to identify the subset of descriptors that has the most significant correlation with the biological activity. nih.gov Subsequently, a statistical method is employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netnih.gov The goal is to create a robust equation that can accurately describe the structure-activity relationship.
A QSAR model's utility is determined by its statistical significance and predictive power, which must be rigorously validated. nih.govnih.gov Validation is performed using both internal and external methods.
Internal validation assesses the model's robustness using the initial dataset. The most common technique is leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.govresearchgate.net
External validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used during model development. nih.gov The predictive squared correlation coefficient (R²_pred) is a key metric here, and a value > 0.6 is generally considered indicative of a reliable model. researchgate.net
| Validation Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. researchgate.net | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. nih.gov | > 0.5 |
| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. nih.gov | > 0.6 |
| R²_adj (Adjusted R²) | R² adjusted for the number of descriptors in the model. nih.gov | Close to R² |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational methods used to study how this compound might interact with a specific biological target, such as a protein or enzyme.
Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein. edu.krddergipark.org.tr The process generates a binding energy score (e.g., in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. researchgate.net Docking analyses also reveal the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues. researchgate.netmdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govnih.gov MD simulations model the movement of atoms in the ligand-protein complex, providing insights into its dynamic behavior and confirming the stability of the interactions identified in the docking study. researchgate.net
De Novo Design and Virtual Screening of this compound Analogs
The insights gained from QSAR and molecular docking studies can be leveraged to design novel analogs of this compound with potentially improved activity. researchgate.net
De Novo Design involves creating new molecules by modifying the structure of a lead compound. Based on the QSAR model, descriptors that positively influence activity can be enhanced, while those with a negative impact can be minimized. Similarly, docking results can guide modifications to improve interactions with the target's active site. nih.govresearchgate.net
Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to bind to a biological target. researchgate.net Newly designed analogs of this compound can be subjected to virtual screening, using docking simulations to predict their binding affinities. acgpubs.org This process allows for the rapid, in silico evaluation of many potential candidates, helping to prioritize the most promising analogs for chemical synthesis and subsequent experimental testing. researchgate.netacgpubs.org
Synthesis and Biological Evaluation of 5 Benzylthio Methyl Isoxazol 3 2h One Derivatives and Analogs
Systematic Modification of the Isoxazolone Ring System
The isoxazol-3(2H)-one core offers multiple sites for structural modification, primarily at the C4 position and the N2 position, to explore structure-activity relationships (SAR). General synthetic routes for isoxazol-5(4H)-ones, which are tautomers of isoxazol-3(2H)-ones, often involve a three-component cyclocondensation reaction. This typically includes an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, often conducted under green conditions using water as a solvent.
Modification at the C4 Position:
The C4 position of the isoxazolone ring is readily amenable to substitution. A common strategy involves the Knoevenagel condensation of the parent isoxazol-5-one with various aldehydes. This reaction introduces a diverse range of aryl or heteroaryl methylene (B1212753) groups at the C4 position. For instance, various substituted benzaldehydes and heteroaryl aldehydes can be used to synthesize a library of 4-arylideneisoxazol-5(4H)-ones. mdpi.compreprints.org The choice of substituents on the aldehyde, whether electron-donating or electron-withdrawing, can significantly influence the electronic properties and biological activity of the final compound. mdpi.com
Modification at the N2 Position:
Modification at the C3 Position:
While the parent compound has a hydrogen at the C3 position (in its isoxazol-3(2H)-one tautomeric form), analogs can be synthesized with various substituents at this position. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via [3+2] cycloaddition reactions between nitrile oxides and 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org By selecting different starting materials, alkyl, aryl, or other functional groups can be incorporated at the C3 position, providing another avenue for structural diversification.
Diversification of the Benzylthio Substituent
The benzylthio moiety provides a rich scaffold for chemical diversification. Modifications can be made to the benzyl (B1604629) ring or the sulfur linker, or the entire benzylthio group can be replaced with other substituents.
Substitution on the Benzyl Ring:
The aromatic ring of the benzyl group is a prime site for introducing various substituents to probe for specific interactions with biological targets. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro, alkyl, and alkoxy groups at the ortho, meta, or para positions. For example, the synthesis of 2-(benzylthio)pyrimidine derivatives has shown that introducing substituents like nitro or methyl groups on the benzyl ring can enhance antibacterial activity. scirp.org These modifications can alter the electronic nature and steric bulk of the benzyl group, potentially leading to improved biological efficacy.
Modification of the Thioether Linker:
The thioether linkage can be oxidized to form sulfoxides or sulfones. These oxidized derivatives introduce polarity and hydrogen bond accepting capabilities, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Replacement of the Benzylthio Group:
The entire benzylthio group can be replaced with other functionalities to explore a wider chemical space. For instance, replacing the benzylthio group with a methylthio group has been explored in the synthesis of 3-substituted 5-methylthio-isoxazoles, which have shown anthelmintic activity. nih.gov Other potential replacements could include benzyloxy, phenoxy, or various alkyl and aryl amino groups, each imparting different chemical properties to the molecule.
Hybrid Compounds Incorporating 5-((benzylthio)methyl)isoxazol-3(2H)-one Scaffold with Other Pharmacophores
Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a powerful strategy in drug discovery to develop compounds with potentially synergistic or multi-target activities. ijariit.com
Isoxazole-Quinazolinone Hybrids:
Quinazolinone is a well-known heterocyclic scaffold present in many biologically active compounds. Hybrid molecules can be synthesized by linking the isoxazole (B147169) core to a quinazolinone moiety. For example, novel isoxazole-linked quinazolinone derivatives have been synthesized and evaluated for their anticancer activity. ijariit.com The synthesis could involve preparing an isoxazole derivative with a suitable functional group, such as a carbohydrazide, which can then be condensed with a benzoxazinone (B8607429) to form the quinazolinone ring. ijariit.com
Isoxazole-Triazole Hybrids:
The triazole ring is another important pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. Hybrid compounds featuring both isoxazole and triazole rings have been synthesized. nih.gov A common synthetic route involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, to link an alkyne-functionalized isoxazole with an azide-containing pharmacophore, or vice versa.
Isoxazole-Benzimidazole Hybrids:
Benzimidazole (B57391) is a privileged scaffold in medicinal chemistry with a broad range of biological activities. Hybrid molecules incorporating both isoxazole and benzimidazole moieties have been developed. For instance, the reaction of 1H-benzoimidazole-2-carbaldehyde with rhodanine (B49660) derivatives has been used to create benzimidazole-thiazolidinone hybrids, demonstrating a strategy that could be adapted to link with an isoxazolone core. pensoft.net
Isoxazole-Xanthine Hybrids:
Xanthine (B1682287) derivatives are known for their various pharmacological effects. Novel hybrids of xanthine and isoxazole have been synthesized and shown to possess potent antibacterial activity. connectjournals.com The synthetic strategy often involves the reaction of a propargylated xanthine derivative with an aldehyde in a one-pot reaction to construct the isoxazole ring directly onto the xanthine scaffold. connectjournals.com
General Biological Profiling of Synthesized Analogs
Derivatives and analogs of the this compound scaffold are subjected to broad-spectrum biological screening to identify potential therapeutic applications. This initial profiling is conducted in vitro across a range of assays without focusing on specific clinical outcomes.
Anticancer Activity:
Isoxazole derivatives are frequently evaluated for their cytotoxic effects against various human cancer cell lines. ijariit.comnih.gov Screening panels often include cell lines representing different cancer types, such as leukemia, lung, colon, breast, and central nervous system cancers.
Table 1: General Anticancer Screening of Selected Isoxazole Analogs
| Compound Type | Cell Line | Activity Metric | Reference |
|---|---|---|---|
| Isoxazole-Quinazolinone Hybrid | Various | Growth Inhibition | ijariit.com |
| 3-(Benzylthio)-triazole Analog | Bcl-2 expressing cancer cells | Sub-micromolar IC50 | nih.gov |
| Benzimidazole-Thiazolidinone Hybrid | SNB-75 (CNS Cancer) | Growth Percent: 74.84–85.73% | pensoft.net |
Antimicrobial Activity:
The antibacterial and antifungal potential of synthesized analogs is another key area of investigation. Compounds are typically tested against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijpca.orgedu.krd
Table 2: General Antimicrobial Screening of Selected Isoxazole and Thioether Analogs
| Compound Type | Organism | Activity Metric | Reference |
|---|---|---|---|
| 2-(Benzylthio)pyrimidine Analog | S. aureus, E. coli | Significant antibacterial activity | scirp.org |
| Xanthine-Isoxazole Hybrid | B. subtilis, S. aureus | Potent activity | connectjournals.com |
| Triazole-Isoxazole Hybrid | E. coli, P. aeruginosa | Stronger response than standard antibiotics | nih.gov |
Other Biological Activities:
Beyond anticancer and antimicrobial screening, isoxazole derivatives are often assessed for other potential biological activities. This can include anti-inflammatory, jocpr.comnih.gov anthelmintic, nih.gov and immunomodulatory effects. ptfarm.pl This broad-based screening helps to uncover the full therapeutic potential of the synthesized compound library.
Table 3: Other General Biological Activities of Isoxazole Analogs
| Compound Type | Biological Activity | Assay/Model | Reference |
|---|---|---|---|
| 5-Methylisoxazole Derivative | Anti-inflammatory | In vitro assays | jocpr.com |
| 5-Benzoylamino-3-methyl-4-isoxazolocarboxylic Acid Derivative | Anti-inflammatory, Antibacterial | In vitro testing | nih.gov |
| 3-Substituted 5-Methylthio-isoxazole | Anthelmintic | A. ceylanicum, N. dubius | nih.gov |
Non Therapeutic Applications of Isoxazolone Derivatives General Relevance
Applications in Materials Science
Isoxazolone derivatives are notable for their engagement in the field of materials science, particularly in the development of functional organic materials.
Merocyanine (B1260669) Dyes: Merocyanine dyes incorporating an isoxazolone nucleus have been synthesized and characterized. rsc.org These dyes are of interest due to their unique electronic and optical properties, which are tunable by modifying their molecular structure. The isoxazolone moiety can act as an acceptor unit in the donor-acceptor structure typical of merocyanine dyes. Research into two such dyes has shown that the isoxazolone nucleus is a key component in their molecular architecture, influencing their spectroscopic properties. rsc.org
Optical Recording: While direct application of 5-((benzylthio)methyl)isoxazol-3(2H)-one in optical recording has not been documented, the broader class of heterocyclic dyes is relevant to this technology. The principle of optical data storage often relies on materials that can undergo a physical or chemical change upon laser irradiation, and the tunable optical properties of isoxazolone-based dyes make them potential candidates for such applications.
Nonlinear Optical (NLO) Research: The quest for new materials with significant nonlinear optical (NLO) properties for applications in optical data storage, communications, and processing has led to the investigation of various organic molecules. Isoxazolone-based crystals have emerged as promising candidates in this area. For instance, two isoxazolone derivatives, MPFI and MPMI, have been designed to exhibit large second-order optical nonlinearity. rsc.org Another crystal, MPMOI, based on a 3-(4-methoxy)-phenyl-5-isoxazolone structure, has also been synthesized and shown to possess a relatively large second harmonic generation (SHG) intensity. researchgate.net The presence of sulfur-rich moieties, in general, has been shown to enhance the third-order optical nonlinearity of compounds. illinois.edu Given that this compound contains a sulfur atom, it is plausible that this compound could exhibit interesting NLO properties, although specific studies are required to confirm this.
Catalysis
The role of isoxazolone derivatives in catalysis is primarily centered on their synthesis, where various catalysts are employed to facilitate the formation of the isoxazolone ring. A range of catalysts, from amine-functionalized cellulose (B213188) to magnetic sulfonated polysaccharides, has been utilized to synthesize isoxazol-5(4H)-one derivatives through multi-component reactions. mdpi.comrsc.org These catalytic methods often emphasize green chemistry principles, such as the use of environmentally benign solvents and energy efficiency.
While isoxazolone derivatives are typically the products of catalytic reactions, the potential for the isoxazolone scaffold itself, or its derivatives, to act as a catalyst is an area of ongoing research in heterocyclic chemistry. The specific catalytic activity of this compound has not been reported in the available literature.
Agrochemical Applications
Isoxazole (B147169) and its derivatives have a well-established presence in the agrochemical industry, with numerous compounds developed and commercialized as both fungicides and herbicides. nih.gov
Fungicides: The isoxazole ring is a key structural feature in several antifungal agents. researchgate.net Research has demonstrated that isoxazole derivatives can exhibit significant fungicidal activity against a range of plant pathogens. For example, studies on isoxazole-like benzamide (B126) and isoquinolinone hybrids have revealed promising antifungal properties. mdpi.com The fungicidal potential of isoxazole derivatives often depends on the nature and position of the substituents on the isoxazole ring. While the specific antifungal activity of this compound has not been detailed, the presence of the isoxazolone core and the thioether linkage suggests that it could be a candidate for such applications. The table below presents the antifungal activity of some isoxazole derivatives against various fungal strains, illustrating the potential of this class of compounds.
| Compound | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Isoxazole benzamide 23 | A. niger | 0.04 - 0.24 | 0.08 - 0.32 | mdpi.com |
| 4-Iodoisoxazole benzamide 30 | A. niger | 0.02 - 0.16 | 0.04 - 0.32 | mdpi.com |
| Isoxazoline isoquinolinone 11l | A. niger | - | - | mdpi.com |
| Isoxazolidine isoquinolinone 10bm | A. niger | 0.005 - 0.16 | 0.01 - 0.32 | mdpi.com |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data for illustrative purposes of the isoxazole class.
Herbicides: A significant number of isoxazole derivatives have been patented and commercialized as herbicides. google.comgoogle.com These compounds can control a variety of weeds in major crops. The mode of action for many isoxazole herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). U.S. Patent 6,297,198 B1 describes a series of isoxazole derivatives with sulfur-containing substituents (alkylsulfenyl, alkylsulfinyl, alkylsulfonyl) that exhibit herbicidal activity. google.com This indicates that the presence of a sulfur linkage, such as the benzylthio group in this compound, is a feature found in herbicidally active molecules of this class. The table below shows the herbicidal activity of a related isoxazole derivative from a patent, demonstrating the potential of this chemical family.
| Compound | Weed Species | Application Rate (g/ha) | % Injury | Reference |
| 5-cyclopropyl-3-methylthio-4-(2-chloro-4-methylsulfonylbenzoyl)isoxazole | Various | Not Specified | Not Specified | google.com |
Data from patents illustrating the herbicidal potential of the isoxazole scaffold.
Conclusions and Future Research Directions
Summary of Current Understanding of 5-((benzylthio)methyl)isoxazol-3(2H)-one
Direct scientific literature exclusively detailing the synthesis, properties, and biological evaluation of this compound is sparse. The current understanding of this compound is largely inferred from the well-established chemistry and biological profiles of its core components: the isoxazol-3(2H)-one ring system and the benzylthio-methyl substituent.
The isoxazole (B147169) nucleus is a prominent scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities. ijpca.orgresearchgate.net Modifications to the isoxazole structure have been shown to yield compounds with improved potency and reduced toxicity. ijpca.org Isoxazole derivatives have been investigated for analgesic, anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others. ijpca.orgnih.gov
The benzylthio moiety is also a recurring structural motif in biologically active molecules. Compounds containing this group have been explored for various therapeutic applications, including as antifungal and anticancer agents. nih.govnih.gov The presence of the sulfur atom and the benzyl (B1604629) group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Therefore, the current understanding of this compound is that of a hybrid molecule, wedding a biologically versatile heterocyclic core with a substituent known to modulate pharmacological activity. It is hypothesized that this compound may exhibit some of the biological activities associated with both isoxazolones and benzylthio compounds.
Identified Gaps in Knowledge and Unexplored Research Avenues
The primary gap in knowledge is the lack of empirical data for this compound. Key unexplored research avenues include:
Synthesis and Characterization: While general methods for the synthesis of isoxazol-5(4H)-ones are known, a specific, optimized synthetic route for this compound has not been reported. ijcce.ac.ir Detailed characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry is necessary to confirm its structure and purity.
Physicochemical Properties: There is no experimental data on the physicochemical properties of this compound, such as its solubility, pKa, and logP values. These parameters are crucial for understanding its drug-likeness and pharmacokinetic profile.
Biological Screening: The compound has not been systematically screened for a broad range of biological activities. Its potential as an anticancer, anti-inflammatory, antimicrobial, or antiviral agent remains to be investigated.
Mechanism of Action: Should any significant biological activity be identified, the underlying mechanism of action would need to be elucidated. This would involve identifying its molecular target(s) and the signaling pathways it modulates.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues with modifications to both the isoxazolone ring and the benzylthio group would be required to establish a clear SAR. dundee.ac.uknih.gov
Emerging Research Avenues for Isoxazolone and Benzylthio-Containing Compounds
Recent research on isoxazolone and benzylthio-containing compounds has opened up several exciting avenues that could be relevant for the study of this compound.
Isoxazolone-Based Research:
Targeted Cancer Therapy: Isoxazole derivatives are being investigated as inhibitors of specific molecular targets in cancer cells, such as protein kinases and histone deacetylases. bohrium.comresearchgate.net This targeted approach offers the potential for more effective and less toxic cancer treatments.
Neurological Disorders: The isoxazole scaffold is being explored for the development of agents targeting central nervous system disorders, leveraging its ability to cross the blood-brain barrier. nih.gov
Agrochemicals: Isoxazoline derivatives have emerged as an important class of pesticides, indicating the potential for isoxazolone-based compounds in agriculture. nih.gov
Benzylthio-Containing Compound Research:
Antimicrobial Agents: Benzylthio derivatives of various heterocyclic systems are being synthesized and evaluated for their activity against drug-resistant bacteria and fungi. scirp.orgscirp.org
Enzyme Inhibition: The benzylthio moiety can be incorporated into molecules designed to inhibit specific enzymes, such as those involved in cancer progression or microbial pathogenesis. nih.gov
Potential for Rational Design of Novel Chemical Entities based on the this compound Scaffold
The this compound scaffold presents a promising starting point for the rational design of new chemical entities with tailored biological activities.
Scaffold Hopping and Bioisosteric Replacement: The isoxazolone core can be replaced with other five-membered heterocyclic rings to explore different chemical space and biological targets. Similarly, the benzylthio group can be replaced with other bioisosteres to fine-tune the compound's properties.
Structure-Based Drug Design: If a specific biological target for this scaffold is identified, structure-based design techniques, such as molecular docking and computational modeling, can be employed to design more potent and selective inhibitors. nih.gov
Combinatorial Chemistry: The synthesis of a library of derivatives based on this scaffold, with variations at different positions of the isoxazolone ring and the benzyl group, could lead to the discovery of compounds with novel biological activities.
Q & A
Q. What are the established synthetic routes for 5-((benzylthio)methyl)isoxazol-3(2H)-one, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of isoxazol-3(2H)-one derivatives often involves cyclization or functionalization of preformed isoxazole cores. For example:
- Thermal Cyclization : Analogous compounds (e.g., 2-allylhexahydrobenzo[d]isoxazol-3(2H)-one) are synthesized via reactions with phenyl vinyl sulfoxide and nona-1,8-diene in methanol at 180°C for 2 hours, yielding ~62% after flash chromatography (100% ethyl acetate) .
- Cu(OAc)₂-Catalyzed One-Pot Synthesis : A related method for isoxazol-3(2H)-ones uses α-acyl cinnamides and PhI=NTs under mild conditions, achieving 80–90% yields via cyclization/allylic sulfamidation .
- Carbamate/Carboxamide Functionalization : Derivatives like 5-(pentan-2-yl)isoxazol-3-yl carbamates are prepared using triphosgene and amines in dichloromethane (DCM), followed by chromatography (20–30% ethyl acetate/hexane) .
Q. Key Parameters :
- Temperature : High temperatures (e.g., 180°C) accelerate cyclization but may degrade sensitive groups.
- Catalysts : Cu(OAc)₂ improves efficiency in one-pot syntheses.
- Purification : Flash chromatography with ethyl acetate/hexane gradients is critical for isolating pure products.
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : The benzylthio group’s protons resonate at δ ~4.18–4.29 ppm (CH₂), while aromatic protons appear at δ ~7.22–7.35 ppm. The isoxazolone carbonyl (C=O) typically appears at δ ~155 ppm in ¹³C NMR .
- HRMS (EI/ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated masses within 3 ppm error) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) validate core functional groups .
Advanced Research Questions
Q. How does substitution at the 3-position of the isoxazolone ring influence reactivity under basic conditions?
Methodological Answer:
- 3-Unsubstituted Isoxazolones : React with bases (e.g., triethylamine) to form intermediates for heterocyclic rearrangements (e.g., benzoxazole derivatives) .
- 3-Substituted Derivatives (e.g., benzylthio groups) : The bulky 3-substituent sterically hinders nucleophilic attack, reducing rearrangement rates. Stability studies in ethanol with triethylamine (reflux) are recommended to assess degradation pathways .
Q. How can researchers resolve contradictions in reported synthetic yields for isoxazol-3(2H)-one derivatives?
Methodological Answer:
- Variable Catalysts : Compare thermal (62% yield) vs. Cu(OAc)₂-catalyzed (90% yield) methods. Catalytic systems often enhance regioselectivity and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve carbamate formation, while methanol may protonate intermediates, lowering yields .
- Purification Challenges : Low yields in flash chromatography (e.g., 20–30% ethyl acetate/hexane) may indicate poor solubility; alternative gradients (e.g., acetone/dichloromethane) can improve recovery .
Q. What pharmacological activities are observed in structurally related isoxazolone derivatives?
Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition : Isoxazol-3-yl carbamates (e.g., 2-(morpholine-4-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one) show resistance-breaking AChE inhibition, with IC₅₀ values in the nanomolar range. Structural analogs with benzylthio groups may enhance lipophilicity and blood-brain barrier penetration .
- Antimicrobial Activity : Benzisoxazole derivatives (e.g., 6-chlorobenzo[d]isoxazol-3(1H)-one) exhibit Gram-positive antibacterial activity. The benzylthio group’s electron-withdrawing properties could modulate target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
